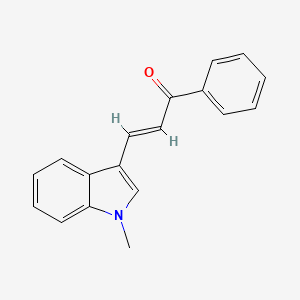

(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one

説明

(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one is a compound belonging to the class of indole derivatives. It is characterized by the presence of an indole ring substituted with a methyl group at the nitrogen atom and a phenylprop-2-en-1-one moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one can be achieved through the Claisen–Schmidt condensation reaction. This involves the reaction of 1-methylindole-3-carboxaldehyde with various substituted acetophenones. The reaction is typically carried out using liquid-assisted grinding in a high-energy ball mill, which is an eco-friendly method requiring minimal organic solvent (100 μL ethanol) and a shorter reaction time (15–60 minutes) compared to conventional methods .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the mechanochemical synthesis approach mentioned above could be scaled up for industrial applications due to its efficiency and environmental friendliness.

化学反応の分析

Types of Reactions

(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

科学的研究の応用

(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one has several scientific research applications, including:

Medicine: The compound has shown potential as an antimalarial agent through molecular docking studies.

Industry: Its eco-friendly synthesis method makes it a candidate for industrial applications in the production of biologically active compounds.

作用機序

The mechanism of action of (2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its antiproliferative activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound’s antimalarial activity is linked to its ability to inhibit plasmepsins, which are enzymes involved in the breakdown of hemoglobin in the malaria parasite .

類似化合物との比較

Similar Compounds

Trimethoxyphenyl (TMP) Compounds: These compounds contain the TMP functional group and have shown notable anti-cancer, anti-fungal, anti-bacterial, and antiviral properties.

生物活性

(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one, also known as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which combines an indole moiety with a phenylpropene framework. This article provides a comprehensive overview of its biological activity, including antimalarial and anticancer properties, along with relevant research findings.

- Molecular Formula : C17H13NO

- Molecular Weight : Approximately 247.30 g/mol

- Structure : The compound features a conjugated double bond system that contributes to its potential biological reactivity.

Antimalarial Activity

Recent computational studies suggest that this compound may possess antimalarial properties . The binding affinity of the compound to the dihydrofolate reductase enzyme was compared with known antimalarial drugs, revealing moderate binding affinity, albeit lower than established treatments. These findings indicate the need for further in vitro and in vivo studies to validate its potential as an antimalarial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Research indicates that it may exhibit selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of key enzymes involved in cancer cell survival and proliferation.

- Induction of oxidative stress , leading to apoptosis in cancer cells.

Study 1: Antimalarial Potential

A study conducted using molecular docking techniques highlighted the interaction of this compound with the dihydrofolate reductase enzyme, suggesting a potential pathway for antimalarial activity. While the binding affinity was promising, further empirical validation is necessary.

Study 2: Anticancer Efficacy

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against MCF-7 breast cancer cells. It was shown to induce apoptosis through both intrinsic and extrinsic pathways, confirming its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(1H-indol-3-yl)-1-phenylenone | Structure | Lacks the double bond conjugation seen in (2E)-3-(1-methylindol-3-y-l)-1-phenylenone. |

| 4-(1H-indol-3-yloxy)phenol | Structure | Contains an ether linkage; different biological activity profile. |

| 5-methoxyindole | Structure | Exhibits different pharmacological properties due to the methoxy group. |

The uniqueness of (2E)-3-(1-methylindol-3-y-l)-1-phenylenone lies in its specific combination of an indole and phenylpropene structure, which contributes to its distinct biological activities and potential applications in medicinal chemistry.

特性

IUPAC Name |

(E)-3-(1-methylindol-3-yl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-19-13-15(16-9-5-6-10-17(16)19)11-12-18(20)14-7-3-2-4-8-14/h2-13H,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILQBPPLINUZPV-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601328308 | |

| Record name | (E)-3-(1-methylindol-3-yl)-1-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38470-65-4 | |

| Record name | (E)-3-(1-methylindol-3-yl)-1-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。